molecular formula C6H7N3O3 B164154 3-Amino-6-methoxypyrazine-2-carboxylic acid CAS No. 16312-52-0

3-Amino-6-methoxypyrazine-2-carboxylic acid

Cat. No. B164154
CAS RN: 16312-52-0
M. Wt: 169.14 g/mol
InChI Key: PFNOLVBWVBBRMV-UHFFFAOYSA-N
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Patent
US08846658B2

Procedure details

To a solution of 200 mg (1.092 mmol) 3-amino-5-methoxy-pyrazine-2-carboxylic acid methyl ester in 4 ml THF was added 1.20 ml (1.20 mmol) i N sodium hydroxide and the mixture was stirred at room temperature for 29 h. To the mixture were added 1.09 ml (1.09 mmol) 1N HCl after stirring for 5 min toluene was added and the solvents were evaporated to provide the title compound together with sodium chloride as colorless solid. The mixture was used for coupling reactions without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8](OC)=[CH:7][N:6]=1)=[O:4].[OH-:14].[Na+:15].[ClH:16].[C:17]1(C)C=CC=CC=1>C1COCC1>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][C:7]([O:14][CH3:17])=[CH:8][N:9]=1.[Cl-:16].[Na+:15] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.09 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 29 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Details
Reaction Time
29 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)OC)C(=O)O
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.